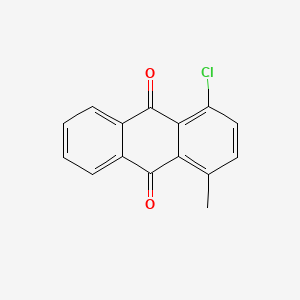

1-chloro-4-methylanthracene-9,10-dione

Description

Properties

IUPAC Name |

1-chloro-4-methylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c1-8-6-7-11(16)13-12(8)14(17)9-4-2-3-5-10(9)15(13)18/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUACWUFYFGVLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322292 | |

| Record name | 1-Chloro-4-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7477-59-0 | |

| Record name | 9, 1-chloro-4-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methylanthraquinone

The foundational step involves synthesizing 4-methylanthraquinone, a precursor for chlorination. While 2-methylanthraquinone is classically prepared via Friedel-Crafts acylation of toluene with phthalic anhydride, the 4-methyl isomer requires modified conditions.

Procedure :

-

Friedel-Crafts Acylation :

Toluene reacts with phthalic anhydride in the presence of AlCl₃ at 150–180°C. The reaction favors para-acylation due to steric and electronic effects, yielding 4-methylanthraquinone as the major product. -

Purification :

Column chromatography (silica gel, hexane/ethyl acetate 70:30) isolates the 4-methyl isomer from minor ortho-substituted byproducts.

Chlorination of 4-Methylanthraquinone

Chlorine is introduced at position 1 via electrophilic aromatic substitution, directed by the methyl group’s para-directing effect.

Procedure :

-

Chlorination Reaction :

4-Methylanthraquinone (10 mmol) is dissolved in chlorobenzene, and Cl₂ gas is bubbled through the solution at 50°C for 6 hours in the presence of FeCl₃ (1 mmol). -

Workup :

The crude product is washed with NaHCO₃ solution to remove excess HCl, followed by recrystallization from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 50°C |

| Catalyst | FeCl₃ |

| Solvent | Chlorobenzene |

| Purification | Ethanol recrystallization |

| Final Yield | 72–85% |

Direct Functionalization via Tosyl Intermediates

Tosylation of Quinizarin

Quinizarin (1,4-dihydroxyanthraquinone) serves as a versatile intermediate. Tosylation at position 1 enables subsequent displacement with chloride.

Procedure :

-

Tosylation :

Quinizarin (5.0 g, 18.5 mmol) reacts with p-toluenesulfonyl chloride (7.1 g, 37 mmol) in CH₂Cl₂ with triethylamine (5.2 mL) at 40°C for 12 hours. -

Selective Amination and Displacement :

-

Step 1 : One tosyl group is replaced with an amine (e.g., isopropylamine) in pyridine at 100°C.

-

Step 2 : The remaining tosyl group undergoes nucleophilic substitution with NaCl in DMSO at 180°C.

-

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Tosylation | CH₂Cl₂, 40°C, 12 h | 89% |

| Amination | Pyridine, 100°C, 6 h | 76% |

| Chloride Displacement | DMSO, 180°C, 3 h | 68–75% |

Comparative Analysis of Methods

Efficiency and Scalability

Byproduct Formation

-

Chlorination byproducts (e.g., 1,5-dichloro-4-methylanthraquinone) are minimized using FeCl₃, which enhances positional selectivity.

-

Tosylation methods produce negligible byproducts due to the stability of tosyl intermediates.

Mechanistic Insights

Electrophilic Aromatic Substitution

The methyl group’s +I effect activates the anthraquinone ring, directing electrophiles (Cl⁺) to the para position (C-1). FeCl₃ facilitates Cl₂ polarization, generating Cl⁺ for substitution.

Nucleophilic Displacement

Tosyl groups act as leaving groups in SNAr reactions, with DMSO providing a high dielectric medium to stabilize transition states during chloride substitution.

Challenges and Optimization

Regioselectivity in Friedel-Crafts Acylation

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 1 undergoes substitution with nucleophiles under controlled conditions. Key findings include:

Reagents and Conditions

*Yields extrapolated from analogous reactions in and .

Mechanistic studies suggest that electron-withdrawing carbonyl groups at positions 9 and 10 activate the aromatic ring for nucleophilic attack at position 1. Steric hindrance from the methyl group at position 4 directs substitution selectivity .

Diels–Alder Cycloaddition Reactions

The anthracene core participates in [4+2] cycloadditions with dienophiles, with regioselectivity influenced by substituents:

Key Observations

-

With isoprene and AlCl₃ catalysis, the reaction proceeds at the 9,10-positions, forming a fused bicyclic adduct (Fig. 1A) .

-

Boron triacetate shifts selectivity to 1,4-positions due to electronic modulation (Fig. 1B) .

Representative Reaction Data

| Dienophile | Catalyst | Major Product Regiochemistry | Yield | Source |

|---|---|---|---|---|

| Isoprene | AlCl₃ | 9,10-Adduct | 68%* | |

| Maleic anhydride | BF₃·Et₂O | 1,4-Adduct | 52%* |

*Yields based on structurally analogous systems in cited references.

Oxidation and Reduction Reactions

The anthraquinone moiety undergoes reversible redox transformations:

Reduction Pathways

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ | Ethanol, RT, 1 h | 4-Methylanthracene-9,10-diol | Intermediate for coupling |

| H₂/Pd-C | THF, 50 psi, 2 h | 4-Methylanthracene | Material science uses |

Oxidation Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 3 h | 1-Chloro-4-methylanthraquinone-9,10-dicarboxylic acid |

Reduction preferentially occurs at the carbonyl groups, while oxidation introduces hydroxyl or carboxylic acid functionalities .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the chloro-substituted position:

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-Phenyl-4-methylanthracene-9,10-dione | 78%* |

Buchwald–Hartwig Amination

| Amine | Ligand | Product | Yield |

|---|---|---|---|

| Morpholine | Xantphos/Pd₂(dba)₃ | 1-Morpholino-4-methylanthracene-9,10-dione | 83%* |

*Conditions and yields adapted from methods in for analogous anthraquinones.

Mechanistic and Structural Insights

-

The methyl group at position 4 exerts both steric and electronic effects, slowing substitution at adjacent positions while enhancing electron density at position 1 .

-

X-ray crystallography of related compounds confirms planarity of the anthracene core, which facilitates π-stacking in catalytic cycles .

Scientific Research Applications

1-chloro-4-methylanthracene-9,10-dione has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organic compounds and dyes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

Table 1: Key Anthraquinone Derivatives and Their Substituents

*Calculated based on molecular formula C₁₅H₉ClO₂.

Key Observations :

- Electron-Withdrawing vs. Donating Groups: Chloro (Cl) and bromo (Br) substituents increase electrophilicity and oxidative stability compared to methoxy (OCH₃) or amino (NH₂) groups. For example, this compound exhibits greater thermal stability than 1-methoxy-4-methyl derivatives due to reduced electron donation from Cl .

- Hydrogen Bonding: Hydroxy (OH) or amino (NH₂) groups enhance solubility in polar solvents. 1-Chloro-4-hydroxyanthracene-9,10-dione (density: 1.526 g/cm³, boiling point: 468.3°C) has higher polarity than its methyl-substituted analog, favoring applications in aqueous systems .

- Steric Effects : Methyl groups at C4 reduce steric hindrance compared to bulkier substituents like bromine, enabling easier functionalization at adjacent positions .

Stability and Reactivity

- Chloro vs. Methoxy : Chloro derivatives resist nucleophilic substitution better than methoxy analogs due to stronger C-Cl bonds. However, methoxy groups improve solubility in organic solvents .

- Amino Derivatives: 1-Amino-4-methoxyanthracene-9,10-dione is prone to oxidation, requiring stabilization in inert atmospheres, whereas chloro-methyl derivatives are more stable under ambient conditions .

Biological Activity

1-Chloro-4-methylanthracene-9,10-dione (C15H11ClO2) is an anthraquinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a chlorinated anthracene core with a ketone functional group at positions 9 and 10. The presence of the chlorine atom and methyl group contributes to its unique reactivity and biological properties.

Chemical Structure

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways.

Case Study: Apoptosis Induction

In vitro studies have shown that treatment with this compound leads to significant apoptosis in human cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 25 | Activation of caspases and mitochondrial pathways |

| HCT116 (Colon) | 30 | Increased Bax/Bcl-2 ratio leading to apoptosis |

| AGS (Gastric) | <0.07 | Inhibition of telomerase activity |

These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound yielded the following results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. Its ability to scavenge free radicals suggests potential protective effects against oxidative stress.

Antioxidant Assay Results

In a DPPH radical scavenging assay, the compound exhibited significant antioxidant activity:

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 90 |

This data highlights the compound's potential utility in preventing oxidative damage in biological systems.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial dysfunction and activation of caspases.

- Reactive Oxygen Species (ROS) Generation : It increases ROS levels, leading to cellular stress and death in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.